Mefluidide

Description

Properties

IUPAC Name |

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIBNKKYNPBDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034709 | |

| Record name | Mefluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] White, odorless, crystalline solid; [Chem Service MSDS] | |

| Record name | Mefluidide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 180 mg/L at 23 °C, In water, 0.18 g/L at 25 °C, Solubility at 25 °C (g/L): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350, Soluble in acetone, methanol; slightly soluble in benzene, Solubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/L, 23 °C) | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <1X10-4 mm Hg at 25 °C | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS No. |

53780-34-0 | |

| Record name | Mefluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53780-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefluidide [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053780340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethyl-5'-(trifluoromethanesulphonamido)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499DH82Q8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

183-185 °C | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mefluidide's Primary Mechanism of Action in Plant Cell Division: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefluidide, a synthetic plant growth regulator, is widely utilized for its inhibitory effects on plant growth, particularly cell division. While its physiological effects are well-documented, the precise molecular mechanism underpinning its action has been a subject of ongoing research. This technical guide elucidates the core mechanism of this compound's action, moving beyond the initial understanding of it as a general mitotic inhibitor to its specific role as an inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. By targeting 3-ketoacyl-CoA synthases (KCS), this compound disrupts the production of essential lipids required for proper cell division, particularly cytokinesis, leading to growth arrest. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers in the field.

Introduction

This compound is classified as a Type I plant growth regulator, recognized for its primary impact on cell division with a secondary, less pronounced effect on cell elongation.[1] Historically, its mode of action was broadly categorized as the inhibition of mitosis. However, recent research has pinpointed a more specific and primary target: the enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs). This discovery has shifted the understanding of this compound's mechanism from a direct interference with the mitotic apparatus to a disruption of essential metabolic pathways that support cell division.

VLCFAs, fatty acids with chain lengths of 20 carbons or more, are crucial components of various cellular structures and processes in plants. They are integral to the formation of sphingolipids and phospholipids, which are essential for membrane structure and dynamics, particularly during cell plate formation in cytokinesis.[2][3][4] VLCFAs are also precursors for cuticular waxes and suberin, which play protective roles. The inhibition of VLCFA synthesis leads to a cascade of events that ultimately manifest as a cessation of cell division and, consequently, plant growth.

The Primary Target: 3-Ketoacyl-CoA Synthases (KCS)

The biosynthesis of VLCFAs is a multi-step enzymatic process that occurs in the endoplasmic reticulum. The rate-limiting step in this pathway is the initial condensation reaction catalyzed by 3-ketoacyl-CoA synthases (KCS).[5] this compound has been identified as a selective inhibitor of specific KCS enzymes.

A key study demonstrated that this compound inhibits the activity of several KCS enzymes in Arabidopsis thaliana. This inhibition leads to a reduction in the levels of saturated VLCFAs, particularly those with 22 and 24 carbon atoms. The specificity of this compound for certain KCS enzymes explains its selective effects on different plant species and developmental processes.

Data Presentation: Inhibition of KCS Enzymes and Reduction of VLCFAs

The following tables summarize the quantitative data on the inhibitory effect of this compound on KCS enzyme activity and the resulting decrease in VLCFA levels.

Table 1: Inhibition of Arabidopsis thaliana KCS Enzyme Activity by this compound

| KCS Enzyme | Inhibition by 100 µM this compound (%) |

| KCS1 | > 50 |

| CER60 (KCS5) | > 50 |

| CER6 (KCS6) | > 50 |

| KCS20 | 26.9 |

| FAE1 (KCS18) | 5.1 |

Source: Adapted from Brosche et al., 2012.

Table 2: Effect of this compound Treatment on Saturated Very-Long-Chain Fatty Acid Levels in Lemna paucicostata

| Fatty Acid (Carbon Chain Length) | Concentration of this compound (µM) | Reduction in Fatty Acid Level (%) |

| Docosanoic acid (C22:0) | 1 | Moderate |

| 10 | Strong | |

| Tetracosanoic acid (C24:0) | 1 | Strong |

| 10 | Very Strong |

Source: Adapted from Brosche et al., 2012.

The Consequence: Disruption of Cell Division and Cytokinesis

The inhibition of VLCFA synthesis by this compound has profound effects on cell division, primarily by impairing cytokinesis. During plant cell division, a new cell wall, the cell plate, is formed between the two daughter nuclei. This process involves the targeted delivery and fusion of vesicles to form the phragmoplast, which then matures into the cell plate.

VLCFAs are essential for the proper functioning of the membranes involved in this process. A reduction in VLCFA levels, as induced by this compound, leads to defects in cell plate formation. This can result in incomplete cytokinesis, leading to the formation of multinucleate cells or cell death.

Furthermore, VLCFA synthesis in the epidermis has been shown to be crucial for controlling cell proliferation in underlying tissues by influencing cytokinin biosynthesis. A decrease in VLCFA content can lead to an increase in cytokinin levels, which in turn can cause overproliferation of cells in certain tissues.

Signaling Pathways and Logical Relationships

The primary action of this compound triggers a cascade of events that ultimately inhibit cell division. This can be visualized as a signaling pathway.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Mefluidide's Impact on Turfgrass: A Deep Dive into Affected Biochemical Pathways

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core biochemical pathways in turfgrass affected by the plant growth regulator, Mefluidide.

This compound, a synthetically derived plant growth regulator, is widely utilized in turfgrass management primarily for the suppression of seedheads and the retardation of vegetative growth. Its application induces a cascade of biochemical and physiological alterations within the plant. This guide provides an in-depth analysis of the primary and secondary biochemical pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Primary Mode of Action: Inhibition of Cell Division (Mitosis)

The principal mechanism of this compound's growth-regulating activity is the inhibition of cell division, specifically targeting mitosis.[1][2] This classifies it as a Type I, or Class C, plant growth regulator.[1][2] By disrupting the process of mitosis, this compound effectively curtails the proliferation of new cells in the meristematic regions of the turfgrass, leading to a reduction in overall growth and the prevention of seedhead formation.[1] This direct interference with cell division is the cornerstone of its efficacy as a turfgrass growth regulator.

A tangible effect of this mode of action is the alteration of cellular morphology. For instance, studies have demonstrated a significant reduction in the cell width of turfgrass species upon this compound application.

| Turfgrass Species | Treatment | Change in Cell Width | Reference |

| Tall Fescue (Festuca arundinacea) | This compound | -36% | [3] |

Secondary Biochemical Pathways Affected

Beyond its primary impact on cell division, this compound instigates changes in other significant biochemical pathways, notably influencing phytohormone levels.

Abscisic Acid (ABA) Metabolism

Research indicates that this compound treatment can lead to an elevation of endogenous abscisic acid (ABA) levels in plants. ABA is a crucial phytohormone involved in regulating various aspects of plant growth, development, and stress responses. The this compound-induced increase in ABA may contribute to the observed growth inhibition and could also play a role in enhancing the plant's tolerance to certain environmental stresses.

Carotenoid Biosynthesis

Evidence suggests a potential link between this compound application and alterations in carotenoid biosynthesis. Carotenoids are pigments that play vital roles in photosynthesis and photoprotection. Changes in carotenoid content can manifest as foliar discoloration, a side effect sometimes observed after this compound treatment.[4] Further research is required to fully elucidate the direct mechanism by which this compound influences this pathway.

Experimental Protocols

To facilitate further research in this area, the following are detailed methodologies for key experiments relevant to the study of this compound's effects on turfgrass.

Determination of Mitotic Index in Turfgrass Root Tips

Objective: To quantify the effect of this compound on the rate of cell division in turfgrass meristematic tissue.

Materials:

-

Turfgrass plugs (treated with this compound and untreated controls)

-

Farmer's fixative (3:1 ethanol:acetic acid)

-

1 M Hydrochloric acid (HCl)

-

Schiff's reagent (Feulgen stain)

-

Microscope slides and coverslips

-

Light microscope with oil immersion objective

Procedure:

-

Sample Collection and Fixation: Excise root tips (1-2 cm) from both this compound-treated and control turfgrass plugs. Immediately immerse the root tips in Farmer's fixative for 24 hours.

-

Hydrolysis: Transfer the fixed root tips to 1 M HCl at 60°C for 10-12 minutes. This step hydrolyzes the cell walls to allow for better stain penetration.

-

Staining: Carefully wash the root tips in distilled water and transfer them to Schiff's reagent in the dark for 1-2 hours. This will stain the chromosomes a deep magenta color.

-

Squash Preparation: Place a single stained root tip on a clean microscope slide with a drop of 45% acetic acid. Gently macerate the tip with a dissecting needle and cover with a coverslip. Apply firm, even pressure with your thumb over a piece of filter paper to squash the tissue and create a monolayer of cells.

-

Microscopic Analysis: Observe the slide under the light microscope, starting at low power and moving to high power and oil immersion to identify cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and interphase.

-

Calculating Mitotic Index: Count the number of cells in mitosis and the total number of cells in at least three different fields of view. The mitotic index is calculated as: Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100

Quantification of Abscisic Acid (ABA) in Turfgrass Tissue by HPLC

Objective: To measure the concentration of ABA in turfgrass tissue following this compound treatment.

Materials:

-

Lyophilized turfgrass tissue (treated and control)

-

Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid)

-

Internal standard (e.g., deuterated ABA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or mass spectrometry (MS) detector

Procedure:

-

Extraction: Homogenize the lyophilized turfgrass tissue in the extraction solvent with the internal standard. Sonicate the mixture and then centrifuge to pellet the solid debris.

-

Purification: Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering compounds. Elute the ABA fraction with a suitable solvent (e.g., methanol).

-

HPLC Analysis: Evaporate the eluted fraction to dryness under a stream of nitrogen and reconstitute in the mobile phase. Inject the sample into the HPLC system.

-

Quantification: Separate ABA from other compounds on the C18 column using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid). Detect ABA using a UV detector (at ~254 nm) or an MS detector for higher sensitivity and specificity. The concentration of ABA in the sample is determined by comparing its peak area to that of the internal standard and a standard curve of known ABA concentrations.[5][6][7][8][9]

Spectrophotometric Determination of Total Carotenoids in Turfgrass

Objective: To quantify the total carotenoid content in turfgrass leaves after this compound application.

Materials:

-

Fresh turfgrass leaves (treated and control)

-

Mortar and pestle

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize a known weight of fresh turfgrass leaves in 80% acetone using a mortar and pestle until the tissue is completely white.

-

Clarification: Centrifuge the homogenate to pellet the cell debris.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 470 nm, 647 nm, and 663 nm using the spectrophotometer. Use 80% acetone as a blank.

-

Calculation: Calculate the concentration of total carotenoids using the following formula (Lichtenthaler's equations): Total Carotenoids (µg/mL) = (1000 * A470 - 1.82 * Chl a - 85.02 * Chl b) / 198 Where: Chl a (µg/mL) = 12.25 * A663 - 2.55 * A647 Chl b (µg/mL) = 20.31 * A647 - 4.91 * A663 The final concentration can then be expressed per gram of fresh weight of the turfgrass tissue.[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the biochemical interactions and experimental processes described, the following diagrams have been generated using the DOT language for Graphviz.

Caption: this compound's primary mode of action on turfgrass growth.

Caption: Secondary biochemical pathways affected by this compound.

Caption: Workflow for ABA quantification in turfgrass.

References

- 1. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 2. sportsfieldmanagement.org [sportsfieldmanagement.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. High-Performance Liquid Chromatographic Quantification of the Plant Hormone Abscisic Acid at ppb Levels in Plant Samples after a Single Immunoaffinity Column Cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid separation and quantification of abscisic Acid from plant tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Separation and Quantification of Abscisic Acid from Plant Tissues Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keyword: Carotenoids | Turfgrass Information Center [tic.msu.edu]

- 11. mdpi.com [mdpi.com]

Mefluidide as a Type I plant growth regulator and its mode of action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefluidide is a synthetically derived plant growth regulator (PGR) classified as a Type I inhibitor. It is primarily utilized in turfgrass management to suppress seedhead formation, particularly in Poa annua, and to regulate growth, thereby reducing mowing frequency. This technical guide provides an in-depth analysis of this compound's core functions, including its mode of action, physiological effects on plants, and established experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and potential application of this compound.

Classification and General Properties

This compound belongs to the trifluoromethanesulfonanilide chemical class and is recognized as a Type I plant growth regulator.[1][2] Unlike Type II PGRs, which primarily inhibit gibberellic acid (GA) biosynthesis and consequently cell elongation, Type I PGRs, including this compound, exert their primary effect by inhibiting cell division (mitosis) and differentiation in the meristematic regions of the plant.[1][2][3] This fundamental difference in their mode of action leads to distinct physiological responses in treated plants.

Mode of Action

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

Recent research has elucidated the specific molecular target of this compound, moving beyond the general understanding of it as a mitotic inhibitor. This compound acts as a selective inhibitor of 3-ketoacyl-CoA synthases (KCS), which are key enzymes in the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures, including the cuticle, and are involved in cell signaling and membrane function. By inhibiting KCS enzymes, this compound disrupts the production of saturated VLCFAs.

Disruption of Cell Division

The inhibition of VLCFA biosynthesis is the upstream event that leads to the downstream effect of mitosis inhibition. While the precise cascade linking these two processes is still an area of active research, it is understood that the disruption of VLCFA-dependent cellular components essential for cell cycle progression is the likely cause. Herbicides that inhibit cell division often interfere with the formation or function of microtubules, which are critical for the formation of the mitotic spindle and proper chromosome segregation. Some cell division inhibitors also affect the formation of the cell plate during cytokinesis, leading to the formation of multinucleated cells. The inhibition of KCS by this compound likely disrupts the integrity of membranes or the synthesis of signaling molecules required for the orderly progression of mitosis.

Physiological Consequences

The primary consequence of this compound's action is the cessation of cell division in meristematic tissues, such as the apical and intercalary meristems. This leads to a reduction in vegetative growth, including leaf and stem elongation, and is particularly effective in suppressing the development of reproductive structures like seedheads. While cell division is the primary target, a lesser influence on cell elongation has also been noted.

Absorption and Translocation

This compound is primarily absorbed through the foliage of the plant, with the base of the leaves being a particularly effective site of uptake. Its translocation within the plant is limited, meaning it does not move extensively from the point of application. This characteristic necessitates thorough spray coverage to ensure that the compound reaches the target meristematic tissues.

Effects on Plant Physiology and Morphology

The application of this compound induces several observable changes in plant physiology and morphology:

-

Seedhead Suppression: One of the most prominent applications of this compound is the suppression of seedhead formation in turfgrass, especially Poa annua. This is a direct result of the inhibition of cell division in the developing floral stem.

-

Growth Retardation: this compound reduces the overall growth rate of treated plants, leading to a decrease in the frequency of mowing required for turfgrass.

-

Phytotoxicity: Under certain conditions, such as applications during periods of frost, this compound can cause injury to desirable turfgrass species like creeping bentgrass. Tank mixing with iron can sometimes mitigate this injury.

-

Root Growth: Some studies have indicated that this compound can have a negative impact on root growth and root length density.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound on Turfgrass Growth and Physiology

| Parameter | Plant Species | This compound Application Rate | Observed Effect | Reference |

| Seedhead Suppression | Poa annua | 0.13 kg ha⁻¹ | High level of suppression | |

| Evapotranspiration Rate | St. Augustinegrass | 0.42 kg ha⁻¹ | Reduced by an average of 18-20% | |

| Leaf Extension Rate | St. Augustinegrass | 0.42 kg ha⁻¹ | Significantly reduced for 4 weeks | |

| Root Mass | 'TifEagle' Bermudagrass | Not specified | No significant negative effect compared to some other PGRs | |

| Cell Width | Tall Fescue | Not specified | Decreased by 36% | |

| Cell Width | St. Augustinegrass | Not specified | Decreased by 18% |

Table 2: Optimal Application Timing for this compound for Poa annua Seedhead Suppression

| Timing Parameter | Value | Reference |

| Growing Degree Days (Base 0°C) | 220-270 GDD₀ | |

| Growing Degree Days (Base 32°F) | 500-650 |

Experimental Protocols

Protocol for Evaluating this compound Efficacy on Poa annua Seedhead Suppression

This protocol is based on methodologies described in studies evaluating PGRs for turfgrass management.

Objective: To determine the efficacy of this compound in suppressing Poa annua seedhead production.

Materials:

-

Established Poa annua turf area (e.g., golf course fairway).

-

This compound formulation.

-

CO₂-pressurized backpack sprayer with flat-fan nozzles.

-

Plot marking equipment.

-

Data collection sheets.

-

Growing degree day (GDD) tracking system.

Methodology:

-

Plot Establishment: Delineate experimental plots on a uniform area of Poa annua turf. A typical plot size is 1.5m x 3m. Include untreated control plots for comparison.

-

Treatment Application:

-

Calibrate the sprayer to deliver a consistent volume (e.g., 518 L ha⁻¹ at 276 kPa).

-

Apply this compound at the desired rate (e.g., 0.13 kg ha⁻¹).

-

Time the application based on GDD accumulation (e.g., between 220-270 GDD with a base temperature of 0°C).

-

-

Data Collection:

-

Turfgrass Injury: Visually assess turfgrass injury semi-weekly on a scale of 1 to 9 (1 = no injury, 9 = complete phytotoxicity).

-

Seedhead Cover: Visually estimate the percentage of the plot area covered by Poa annua seedheads. This can be supplemented with binomial coordinate mapping for greater accuracy.

-

Seedhead Suppression: Calculate the percent seedhead suppression relative to the untreated control plots using Abbott's formula: ((Control - Treatment) / Control) * 100.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Protocol for Measuring this compound Absorption and Translocation using Radiotracers

This protocol is a generalized methodology adapted from standard practices for studying herbicide absorption and translocation.

Objective: To quantify the absorption and translocation of this compound in a target plant species.

Materials:

-

¹⁴C-labeled this compound.

-

Target plant species grown in a controlled environment.

-

Micropipette.

-

Leaf washing solution (e.g., water:acetone mix).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Plant tissue oxidizer.

-

Phosphor imager (for visualization).

Methodology:

-

Plant Preparation: Grow plants to a specific growth stage under controlled conditions.

-

Treatment Application:

-

Prepare a treatment solution containing a known concentration and radioactivity of ¹⁴C-Mefluidide.

-

Apply a small, precise volume of the solution to a specific leaf of each plant.

-

-

Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

-

Quantification of Absorption:

-

At each harvest, wash the treated leaf with the washing solution to remove unabsorbed this compound.

-

Measure the radioactivity in the leaf wash using a liquid scintillation counter.

-

Calculate the amount of absorbed this compound by subtracting the amount in the wash from the total amount applied.

-

-

Quantification of Translocation:

-

Section the harvested plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Combust each plant part in a tissue oxidizer to capture the ¹⁴CO₂.

-

Measure the radioactivity in each part using a liquid scintillation counter.

-

Express translocation as the percentage of absorbed radioactivity that has moved out of the treated leaf.

-

-

Visualization (Autoradiography):

-

Press and dry a whole plant at each harvest time point.

-

Expose the dried plant to a phosphor screen for a set period.

-

Scan the screen with a phosphor imager to visualize the distribution of the ¹⁴C-Mefluidide.

-

-

Data Analysis: Analyze the quantitative data on absorption and translocation over time.

Visualizations

Signaling Pathway of this compound

References

Mefluidide: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefluidide is a synthetic chemical compound recognized for its potent plant growth-regulating properties. This technical guide provides an in-depth analysis of the molecular structure and chemical characteristics of this compound. It details its structural identifiers, physicochemical properties, and mechanisms of action, with a focus on its roles in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis and cell division. This document also includes detailed experimental protocols for its synthesis, analysis, and biological evaluation, intended to serve as a critical resource for researchers in agricultural science, plant biology, and herbicide development.

Molecular Structure and Chemical Identity

This compound, systematically named N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide, is a complex organic molecule belonging to the sulfonamide class of compounds.[1] Its structure incorporates a trifluoromethylsulfonyl group, an acetamide (B32628) moiety, and a substituted benzene (B151609) ring, which collectively contribute to its biological activity.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide | [1][2] |

| CAS Number | 53780-34-0 | [1][2] |

| Chemical Formula | C₁₁H₁₃F₃N₂O₃S | |

| Molecular Weight | 310.29 g/mol | |

| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C | |

| InChI Key | OKIBNKKYNPBDRS-UHFFFAOYSA-N |

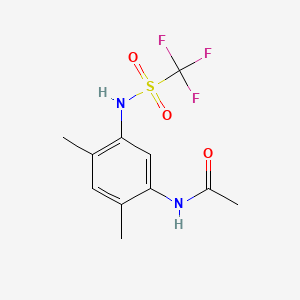

Below is a 2D representation of the molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, solubility, and interaction with biological systems. It is a white, odorless, crystalline solid under standard conditions.

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Reference |

| Melting Point | 183-185 °C | ||

| Density | 1.464 g/cm³ | ||

| pKa | 4.78 | 20 °C | |

| Vapor Pressure | <1 x 10⁻⁴ mm Hg | 25 °C | |

| LogP (Kow) | 2.02 | ||

| Water Solubility | 180 mg/L | 23 °C | |

| Acetone Solubility | 350 g/L | 23 °C | |

| Methanol (B129727) Solubility | 310 g/L | 23 °C | |

| DMSO Solubility | Soluble | ||

| Dichloromethane Solubility | 2.1 g/L | 23 °C | |

| Benzene Solubility | 0.31 g/L | 23 °C |

Mechanism of Action

This compound functions as a plant growth regulator primarily by inhibiting cell division and the biosynthesis of very-long-chain fatty acids (VLCFAs).

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The most well-defined molecular mechanism of this compound is the inhibition of VLCFA synthesis. VLCFAs are critical components of various lipids essential for plant development, including cuticular waxes and suberin. This compound specifically targets and inhibits 3-ketoacyl-CoA synthases (KCS), enzymes that catalyze the initial condensation step in the fatty acid elongation cycle. By blocking KCS enzymes such as KCS1, CER6, and CER60, this compound prevents the extension of fatty acid chains beyond C18, leading to a depletion of saturated VLCFAs. This disruption of lipid metabolism interferes with the formation of essential cellular structures and signaling molecules.

Inhibition of Cell Division and Gibberellin Regulation

This compound is classified as a Type I plant growth regulator, which primarily acts by inhibiting cell division, with a secondary effect on cell elongation. This mode of action is concentrated in the meristematic tissues of roots and shoots, leading to stunted growth, enlarged root tips, and a reduction in lateral root formation.

While some literature also categorizes this compound as an inhibitor of gibberellic acid (GA) biosynthesis, its primary, well-documented effect is on cell division. Gibberellins are hormones that regulate key growth processes, including cell elongation. The GA biosynthesis pathway is a complex process starting from Geranylgeranyl diphosphate (B83284) (GGDP). It is plausible that the disruption of VLCFA synthesis by this compound has downstream consequences on hormone signaling pathways or that its classification as a GA inhibitor is based on its overall growth-retarding effects, which are phenotypically similar to those caused by true GA synthesis inhibitors.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through a multi-step process starting from 2,4-dimethylaniline. The following is a representative protocol based on common organic chemistry reactions for analogous compounds.

Methodology:

-

Reduction: 2,4-dimethyl-5-nitroaniline is reduced to 2,4-dimethyl-5-aminophenylamine. This can be achieved using a standard reducing agent such as iron powder in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

Acetylation: The resulting diamine is selectively acetylated at the more nucleophilic amino group. This is typically performed by reacting the intermediate with acetic anhydride in a suitable solvent like acetic acid.

-

Sulfonylation: The remaining amino group of N-(5-amino-2,4-dimethylphenyl)acetamide is reacted with trifluoromethanesulfonyl chloride in an inert solvent such as dichloromethane, with a base like pyridine or triethylamine to neutralize the HCl byproduct.

-

Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis (Representative Protocol)

This protocol provides a general framework for the quantitative analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate), adjusted to an appropriate pH. A typical starting point could be 70:30 (v/v) methanol:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound (typically scanned from 200-400 nm).

-

Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

-

Validation: The method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.

Arabidopsis thaliana Seedling Growth Inhibition Assay

This bioassay is used to determine the dose-dependent effect of this compound on plant growth.

Methodology:

-

Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized (e.g., with 70% ethanol followed by a bleach solution) and plated on Murashige and Skoog (MS) agar (B569324) medium. Plates are stratified at 4°C for 2-3 days to synchronize germination.

-

Germination: Plates are transferred to a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

-

Seedling Transfer: After 4-5 days, seedlings of uniform size are transferred to 48-well plates containing liquid MS medium.

-

This compound Treatment: A stock solution of this compound (dissolved in DMSO) is added to the liquid MS medium in the wells to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). An equivalent amount of DMSO is added to the control wells.

-

Incubation: The plates are returned to the growth chamber for an additional 7-10 days.

-

Data Collection and Analysis: Seedlings are removed from the wells, blotted dry, and their fresh weight is measured. The primary root length can also be measured. The percentage of growth inhibition is calculated relative to the control (DMSO-treated) seedlings.

Conclusion

This compound is a potent plant growth regulator with a well-characterized molecular structure and a complex mode of action. Its primary inhibitory effects on very-long-chain fatty acid biosynthesis and cell division provide a clear basis for its biological activity. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the study and application of this compound, facilitating further research into its physiological effects and potential for agricultural and biotechnological applications.

References

Mefluidide's Influence on Gibberellic Acid (GA) Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefluidide, a synthetic plant growth regulator, is widely utilized for its ability to suppress seedhead formation and retard growth in various turfgrass species. While its physiological effects are well-documented, the precise molecular mechanisms underpinning its action, particularly its influence on the gibberellic acid (GA) biosynthesis pathway, remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with GA synthesis, drawing comparisons with other known GA inhibitors. It details established experimental protocols for quantifying gibberellins (B7789140) and assaying key biosynthetic enzymes, offering a framework for future research aimed at elucidating the specific mode of action of this compound.

Introduction to this compound and Gibberellic Acid

This compound is classified as a Type I plant growth regulator, primarily recognized for its impact on cell division, with a secondary, less pronounced effect on cell elongation.[1] In contrast, Type II growth regulators directly inhibit the synthesis of gibberellic acid (GA), a critical phytohormone that governs a wide array of developmental processes, including stem elongation, seed germination, and flowering.[1] While some studies suggest that this compound also inhibits GA biosynthesis, the specific enzymatic target within the pathway has not been definitively identified in the reviewed literature.[2]

Gibberellins are diterpenoid acids synthesized through a complex pathway that originates in plastids and involves enzymes in the endoplasmic reticulum and cytoplasm. The pathway can be broadly divided into three stages:

-

Plastid Stage: Geranylgeranyl diphosphate (B83284) (GGDP) is converted to ent-kaurene (B36324).

-

Endoplasmic Reticulum Stage: ent-Kaurene is oxidized to GA12.

-

Cytosolic Stage: GA12 is converted into various bioactive GAs, such as GA1 and GA4, through a series of oxidation and hydroxylation steps.

Key enzymes in this pathway, such as ent-kaurene oxidase (KO), GA 20-oxidase (GA20ox), and GA 3-oxidase (GA3ox), are common targets for plant growth regulators.

The Gibberellic Acid Synthesis Pathway and Points of Inhibition

The GA biosynthesis pathway is a critical regulatory network in plant development. Understanding this pathway is essential for contextualizing the potential influence of this compound.

Quantitative Data on this compound's Effects

| Parameter | Plant Species | This compound Treatment | Observed Effect | Reference |

| Shoot Dry Weight | Annual Bluegrass (Poa annua L.) | Not specified | Significant reduction | [3] |

| Root Dry Weight | Annual Bluegrass (Poa annua L.) | Not specified | Significant reduction | [3] |

| Tiller Number | Annual Bluegrass (Poa annua L.) | Not specified | Significant reduction | |

| Cell Width | Tall Fescue (Festuca arundinacea Schreb.) | Not specified | 36% decrease | |

| Cell Width | St. Augustinegrass [Stenotaphrum secundatum (Walt.) Kuntze] | Not specified | 18% decrease | |

| Seedhead Suppression | Annual Bluegrass (Poa annua var. reptans) | 0.140 kg ha⁻¹ | Excellent suppression | |

| Seedhead Suppression | Annual Bluegrass (Poa annua var. reptans) | 0.070 kg ha⁻¹ | Moderate suppression |

Table 1: Summary of Quantitative Physiological Effects of this compound on Various Turfgrass Species.

Experimental Protocols

To rigorously investigate the influence of this compound on GA synthesis, specific and sensitive analytical methods are required. The following protocols, adapted from established methodologies for other plant growth regulators and GA analysis, can be applied.

Quantification of Gibberellins by HPLC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and quantification of endogenous gibberellins from plant tissue treated with this compound.

Methodology:

-

Sample Preparation: Freeze plant tissue (e.g., shoot apices, leaves) from control and this compound-treated plants in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol containing deuterated internal standards for various GAs (e.g., [2H2]GA1, [2H2]GA4) overnight at 4°C.

-

Purification:

-

Centrifuge the extract and collect the supernatant.

-

Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

-

Elute the GAs from the SPE cartridge with methanol.

-

-

Analysis:

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for HPLC.

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS) for separation and quantification of individual GAs.

-

Cell-Free ent-Kaurene Oxidase (KO) Inhibition Assay

This assay can be adapted to investigate whether this compound directly inhibits ent-kaurene oxidase, a key enzyme in the early stages of GA biosynthesis.

Methodology:

-

Enzyme Preparation: Isolate microsomes containing ent-kaurene oxidase from a suitable plant source (e.g., pea shoots, pumpkin endosperm).

-

Assay Mixture: Prepare a reaction mixture containing the microsomal fraction, NADPH (as a cofactor), and radiolabeled substrate (e.g., [14C]ent-kaurene).

-

Inhibition Study: Add varying concentrations of this compound to the assay mixture. A known inhibitor, such as ancymidol, should be used as a positive control.

-

Reaction and Product Analysis:

-

Incubate the mixture to allow the enzymatic reaction to proceed.

-

Stop the reaction and extract the products.

-

Separate the substrate (ent-kaurene) from the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quantify the amount of product formed by measuring radioactivity (for radiolabeled substrates) or by mass spectrometry.

-

Discussion and Future Directions

While this compound is an effective plant growth regulator, its precise molecular target within the GA synthesis pathway remains to be elucidated. The quantitative data available focuses on physiological outcomes rather than direct enzymatic inhibition. The experimental protocols outlined in this guide provide a robust framework for future research to address this knowledge gap.

Key research questions to be addressed include:

-

Does this compound directly inhibit any of the key enzymes in the GA biosynthesis pathway, such as ent-kaurene oxidase, GA 20-oxidase, or GA 3-oxidase?

-

What are the dose-dependent effects of this compound on the endogenous levels of GA precursors (e.g., ent-kaurene, GA12, GA20) and bioactive GAs (e.g., GA1, GA4)?

-

What are the inhibitory kinetics (e.g., IC50, Ki) of this compound on its target enzyme(s)?

Answering these questions will not only provide a more complete understanding of this compound's mode of action but also contribute to the development of more targeted and efficient plant growth regulators.

Conclusion

This compound's role as a plant growth regulator is well-established, but its specific influence on the gibberellic acid synthesis pathway requires further in-depth investigation. This technical guide has synthesized the current understanding, highlighted the existing knowledge gaps, and provided detailed experimental frameworks to facilitate future research. By employing advanced analytical techniques and targeted biochemical assays, the scientific community can work towards a definitive characterization of this compound's molecular mechanism of action.

References

Mefluidide: A Technical Guide to Its CAS Number and Significance in Chemical Databases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefluidide is a synthetic organic compound primarily used as a plant growth regulator and herbicide.[1] Chemically, it is identified as N-[2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl]acetamide.[1] Given the complexity of chemical nomenclature and the existence of various synonyms, a unique and unambiguous identifier is crucial for researchers, scientists, and professionals in drug development. This is where the CAS (Chemical Abstracts Service) Registry Number plays a pivotal role. This technical guide provides an in-depth look at the CAS number for this compound, its importance in navigating chemical databases, and a summary of its relevant technical data.

The CAS Registry Number: A Universal Chemical Identifier

A CAS Registry Number, or CAS RN, is a unique numerical identifier assigned to every chemical substance described in the open scientific literature by the Chemical Abstracts Service, a division of the American Chemical Society.[2][3] This system was introduced in 1965 to overcome the challenges posed by ambiguous chemical names.[2] Each CAS number is a sequence of up to ten digits, separated by hyphens into three parts. The final digit is a check digit, which is used to verify the validity of the number.

The primary relevance of a CAS number lies in its ability to provide a single, reliable identifier for a chemical substance, regardless of the naming convention used (e.g., IUPAC name, trade names, or common names). This is essential for accurate information retrieval from the vast array of chemical and biological databases.

Caption: Structure of a CAS Registry Number.

This compound's Identifier and Physicochemical Data

The CAS Registry Number for this compound is 53780-34-0 . This number is the key to unlocking a wealth of information about this compound in numerous databases.

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound, primarily sourced from the PubChem database.

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₃N₂O₃S |

| Molecular Weight | 310.29 g/mol |

| CAS Registry Number | 53780-34-0 |

| Melting Point | 183-185 °C |

| Water Solubility | 180 mg/L at 23 °C |

| logP (Octanol/Water) | 2.02 |

| Vapor Pressure | <1 x 10⁻⁴ mm Hg at 25 °C |

The Role of the CAS Number in Chemical Database Searches

For researchers and scientists, the CAS number is an indispensable tool for navigating the complex landscape of chemical information. Databases such as PubChem, CAS SciFinder, and others use the CAS number as a primary search key to aggregate and link diverse data sets.

Caption: Workflow for retrieving chemical data using a CAS number.

This compound's Mode of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellic acid (GA), a critical plant hormone responsible for processes such as stem elongation and seed germination. Specifically, this compound is classified as a Type I growth regulator, which primarily affects cell division with a lesser influence on cell elongation. The inhibition of GA synthesis leads to stunted growth in treated plants.

The biosynthesis of gibberellins (B7789140) is a complex pathway that occurs in multiple cellular compartments. The pathway begins with the synthesis of geranylgeranyl diphosphate (B83284) (GGPP), which is then converted through a series of enzymatic steps to the various forms of gibberellic acid.

Caption: Simplified Gibberellic Acid (GA) biosynthesis pathway with the putative site of this compound inhibition.

Experimental Protocols

Representative Synthesis of this compound

The industrial synthesis of this compound involves two primary steps: the acetylation of 2,4-dimethylaniline (B123086), followed by sulfonamidation. The following is a representative laboratory-scale protocol based on standard organic chemistry procedures for these transformations.

Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (B1165640) (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dimethylphenyl)acetamide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Synthesis of this compound (N-[2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl]acetamide)

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-(2,4-dimethylphenyl)acetamide (1 equivalent) from Step 1 in a dry aprotic solvent such as acetonitrile (B52724) or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents).

-

Slowly add trifluoromethanesulfonyl chloride (triflic anhydride) (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Bioassay for Plant Growth Regulator Activity

This protocol outlines a general procedure for evaluating the efficacy of this compound as a growth inhibitor on a model turfgrass species.

-

Plant Material and Growth Conditions:

-

Cultivate a turfgrass species such as Poa annua (annual bluegrass) in pots containing a standardized soil mix.

-

Maintain the pots in a controlled environment (greenhouse or growth chamber) with consistent temperature, light, and humidity.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for application (e.g., 0.05, 0.1, 0.2 kg/ha ).

-

Include a control group that will be treated with the solvent system without this compound.

-

-

Application of Treatments:

-

Once the turfgrass has reached a desired height, randomly assign the pots to the different treatment groups.

-

Apply the this compound solutions and the control solution to the respective pots as a foliar spray, ensuring even coverage.

-

-

Data Collection:

-

At regular intervals (e.g., weekly) for a period of 4-6 weeks, measure relevant growth parameters. These may include:

-

Vertical shoot growth (clipping height).

-

Clipping dry weight.

-

Seedhead count.

-

Turf quality and color (visual rating).

-

-

-

Statistical Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound concentrations on turfgrass growth compared to the control group.

-

Conclusion

The CAS Registry Number for this compound, 53780-34-0, serves as a cornerstone for its unambiguous identification in the global scientific community. For researchers and professionals, this unique identifier is the gateway to a comprehensive and aggregated body of knowledge in chemical and biological databases. It facilitates efficient access to critical data ranging from fundamental physicochemical properties to complex biological activities and experimental protocols. A thorough understanding of the CAS system and its application is, therefore, essential for accurate and effective research and development in the chemical and life sciences.

References

Methodological & Application

Mefluidide Application Timing Based on Growing Degree Days (GDD): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of Mefluidide, a plant growth regulator (PGR), with application timing determined by Growing Degree Days (GDD). This document is intended for researchers, scientists, and professionals in drug development and plant science industries. It outlines the mechanism of this compound, protocols for experimental application, and data-driven recommendations for optimal efficacy, primarily focusing on the suppression of Poa annua (annual bluegrass) seedheads in turfgrass management.

Introduction to this compound and GDD-Based Application

This compound is a synthetic plant growth regulator classified as a Type I PGR.[1][2][3] Its primary mode of action is the inhibition of cell division and differentiation in the meristematic regions of plants.[2] This action is particularly effective in suppressing the formation of seedheads, a desirable outcome in turfgrass management to improve turf quality and redirect plant energy from reproduction to vegetative growth.[1] Unlike Type II PGRs that primarily inhibit gibberellic acid (GA) synthesis and, consequently, cell elongation, this compound's impact on cell division is rapid, with effects typically observed within 4 to 10 days of application.[2][4]

The timing of this compound application is critical to its success.[1][5] Growing Degree Day (GDD) models offer a more precise method for timing applications than calendar-based schedules by tracking heat accumulation, which directly correlates with plant development.[6][7][8] By applying this compound within an optimal GDD window, it is possible to target the precise physiological stage for maximum seedhead suppression.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound application based on GDD for Poa annua seedhead suppression.

Table 1: this compound Application Timing Based on Growing Degree Days (GDD)

| GDD Range (Base 32°F / 0°C) | Efficacy Level | Notes | Source(s) |

| 220 - 270 | Highest seedhead suppression with lowest turfgrass injury | Optimal window for application. | [5] |

| 500 - 650 | Ideal timing for seedhead suppression | A commonly cited range in turfgrass management guidelines. | [1] |

| 15 - 30 (Base 13°C) | Excellent seedhead suppression at 0.140 kg ha⁻¹ | Research-based optimal window with a specific base temperature. | [9] |

| 15 - 30 (Base 13°C) | Moderate seedhead suppression at 0.070 kg ha⁻¹ | Lower application rate results in reduced, but still moderate, efficacy. | [9] |

| 45 (Base 13°C) | Unacceptable seedhead suppression | Application outside the optimal window leads to poor results. | [9] |

Table 2: this compound Application Rates for Poa annua Seedhead Suppression

| Application Rate (kg ha⁻¹) | Application Rate (oz/1000 sq (B12106431) ft) | Expected Outcome | Source(s) |

| 0.140 | ~0.128 | Excellent seedhead suppression when timed correctly. | [9] |

| 0.070 | ~0.064 | Moderate seedhead suppression. | [9] |

| 0.035 | ~0.032 | Unacceptable seedhead suppression. | [9] |

Experimental Protocols

This section details the methodologies for conducting experiments to validate and optimize this compound application timing based on GDD.

Growing Degree Day (GDD) Calculation

Objective: To accurately calculate GDD to inform the timing of this compound application.

Protocol:

-

Select a Base Temperature: The base temperature is the temperature below which plant development is considered negligible. For cool-season grasses like Poa annua, a base temperature of 32°F (0°C) is commonly used.[1][7] Some studies have utilized other base temperatures, such as 13°C, so consistency is key.[9]

-

Determine the Start Date (Biofix): The biofix is the date from which GDD accumulation begins. For annual weed and insect models, January 1st is a common start date.[10]

-

Obtain Daily Temperature Data: Record the daily maximum and minimum air temperatures from a reliable weather station located near the experimental site.

-

Calculate Daily GDD: Use one of the following methods:

-

Average Method: GDD = [ (Max Temp + Min Temp) / 2 ] - Base Temp. If the calculated GDD is negative, it is set to zero.[6][10]

-

Modified Average Method: This method is similar to the average method, but if the minimum temperature is below the base temperature, the base temperature is used as the minimum temperature in the calculation. This can be more accurate in early spring when temperatures fluctuate around the base temperature.[10]

-

-

Accumulate GDD: Sum the daily GDD values from the biofix date to the current date to get the accumulated GDD.

Field Trial for this compound Efficacy

Objective: To evaluate the efficacy of this compound application at different GDD intervals for Poa annua seedhead suppression.

Materials:

-

This compound formulation (e.g., Embark® T&O)

-

Calibrated sprayer (e.g., CO2-pressurized backpack sprayer)

-

Research plots with a significant Poa annua population

-

Plot marking materials (stakes, flags)

-

Data collection tools (quadrats, visual rating scales)

Experimental Design:

-

Treatments:

-

Untreated Control

-

This compound applied at various GDD accumulation targets (e.g., 200, 300, 400, 500, 600 GDD base 32°F).

-

Different this compound application rates can be included as sub-plots.

-

-

Replication: Each treatment should be replicated at least 3-4 times in a randomized complete block design to account for field variability.

-

Plot Size: A standard plot size for turfgrass research is 5 ft x 5 ft or similar.

Procedure:

-

Site Selection and Preparation: Select a uniform area of turf with a high percentage of Poa annua. Maintain the area under standard turfgrass management practices (mowing, irrigation, fertilization) for the duration of the trial.

-

GDD Monitoring: Begin monitoring GDD accumulation from the biofix date.

-

Treatment Application:

-

Calibrate the sprayer to deliver a consistent and accurate volume of spray solution.

-

Apply the this compound treatments when the accumulated GDD reaches the target for each specific treatment. Ensure thorough and uniform coverage of the foliage, as this compound is primarily absorbed by the leaves.[1]

-

-

Data Collection:

-

Seedhead Suppression: At peak Poa annua seedhead expression (typically 2-4 weeks after the final application timing), count the number of seedheads within a randomly placed quadrat in each plot. Alternatively, use a visual rating scale (e.g., 0-100%, where 0% = no suppression and 100% = complete suppression).

-

Turfgrass Quality: Visually assess turfgrass quality on a regular basis (e.g., weekly) using a 1-9 scale, where 1 = dead turf, 6 = acceptable quality, and 9 = ideal turf. Note any phytotoxicity (discoloration, stunting).

-

Clipping Yield: Collect and weigh clippings from a measured area within each plot to quantify growth regulation.

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

This compound Mode of Action

Caption: this compound's inhibitory effect on cell division.

Experimental Workflow for GDD-Based this compound Application

Caption: Workflow for GDD-based this compound application trial.

Conclusion

The use of Growing Degree Day models provides a scientifically grounded approach to timing this compound applications for optimal efficacy in Poa annua seedhead suppression. By moving away from a calendar-based system, researchers and turfgrass managers can account for year-to-year weather variability, leading to more consistent and predictable results. The protocols and data presented herein offer a framework for further research and development in the precise application of plant growth regulators. Tank mixing this compound with iron or other PGRs like trinexapac-ethyl (B166841) may further reduce the risk of turfgrass injury and potentially widen the application window.[1] Further experimentation is encouraged to refine GDD models for different geographic regions and turfgrass species.

References

- 1. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 2. media.clemson.edu [media.clemson.edu]

- 3. researchgate.net [researchgate.net]

- 4. agriarticles.com [agriarticles.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Use Growing Degree Days to Better Time Your Applications | Purdue University Turfgrass Science at Purdue University [turf.purdue.edu]

- 7. The Nuance of Growing Degree Day Calculations | GreenKeeper [greenkeeperapp.com]

- 8. extension.psu.edu [extension.psu.edu]

- 9. This compound Applications for Annual Bluegrass Seedhead Suppression Based on Degree-Day Accumulation [agris.fao.org]

- 10. Field Insights Blog | GreenCast | Syngenta [greencastonline.com]

Protocol for Mefluidide Treatment in Poa annua Seedhead Suppression Studies

Authored for: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive protocol for conducting studies on the efficacy of Mefluidide for the suppression of Poa annua (annual bluegrass) seedheads in turfgrass environments. The following sections detail experimental design, application procedures, data collection, and analysis, supported by quantitative data from various studies and visual diagrams to clarify workflows and biological pathways.

Introduction

This compound is a plant growth regulator (PGR) that has been a standard treatment for inhibiting Poa annua seedhead production, particularly in golf course settings.[1] It functions as a Type I PGR, primarily absorbed by the leaves and acting by inhibiting cell division and differentiation in meristematic regions, which in turn prevents the emergence of seedheads from the leaf sheath.[2][3] Effective seedhead suppression is critical for maintaining turfgrass quality and playability, as prolific seedhead production can negatively impact aesthetics and carbohydrate reserves of the plant.[4] The timing of this compound application is a critical factor determining the intensity and duration of seedhead suppression.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound application for Poa annua seedhead suppression.

Table 1: this compound Application Rates and Timings

| Active Ingredient | Product Example(s) | Application Rate | Application Timing (GDD*) | Notes |

| This compound | Embark 2S, Embark T&O | 0.125 to 1.0 lb a.i./acre (0.5 to 4 pts/acre of Embark 2S) | 220-270 GDD (base 0°C) or 500-650 GDD (base 32°F) | Foliar absorbed. Application approximately 2 weeks before seedhead appearance is recommended.[2][4][5] |

| This compound + Trinexapac-ethyl | Embark T&O + Primo MAXX | This compound: 0.06 lb a.i./acre; Trinexapac-ethyl: 0.04 lb a.i./acre | Not specified in GDD, often applied in spring | Tank-mixing can reduce turfgrass discoloration and widen the application window.[4][6] |

| This compound + Iron | Embark T&O + Ferromec | Not specified | Spring applications | Tank-mixing with iron can reduce bentgrass injury, though it may slightly decrease suppression efficacy.[1][2] |

*GDD: Growing Degree Days. The base temperature for GDD models can vary between studies, impacting the optimal timing window.

Table 2: Efficacy and Phytotoxicity of this compound Treatments

| Treatment | Seedhead Suppression (%) | Turfgrass Injury/Quality Rating | Study Notes |

| This compound (alone) | High, but can be variable | Can cause transient discoloration or phytotoxicity, especially on bentgrass.[1][4] | A study in Washington reported low seedhead suppression (<26%) 6 and 8 weeks after the first treatment with Embark alone.[7] |

| This compound + Trinexapac-ethyl | Generally high | Improved turfgrass quality and reduced injury compared to this compound alone.[4] | |

| This compound + Iron | 75-80% | Reduced turfgrass injury.[1] | |

| This compound (NB31150 formulation with flurprimidol) | 66.7% (3 weeks after treatment), <26% (6 and 8 weeks after treatment) | No significant phytotoxicity observed. | Performed similarly to Embark alone in one study.[7] |

Experimental Protocols

This section outlines a detailed methodology for conducting field trials to evaluate this compound for Poa annua seedhead suppression.

Experimental Design

-

Plot Establishment: Establish experimental plots on a mature stand of Poa annua or a mixed stand with a significant Poa annua population. A common plot size is 1.5m x 1.5m.

-

Turfgrass Maintenance: Maintain the plot area consistent with the target use, for example, as a golf course fairway with a mowing height of 1.5 cm, daily irrigation of 0.25 cm, and an annual nitrogen fertilization of 120 kg N ha-1.[4]

-

Replication and Randomization: Employ a randomized complete block design with at least three or four replications for each treatment to minimize the effects of spatial variability.

Treatment Application

-

Application Equipment: Use a CO2-pressurized backpack sprayer equipped with flat-fan nozzles (e.g., TeeJet 8002VS) to ensure uniform application.[4] Calibrate the sprayer to a known delivery volume, for instance, 518 L ha-1 at 276 kPa.[4]

-

Treatment Timing: Application timing is crucial. Utilize a Growing Degree Day (GDD) model to determine the optimal application window. Research suggests an optimal window for this compound is between 220-270 GDD with a base temperature of 0°C, or 500-650 GDD with a base of 32°F.[2][4] Alternatively, applications can be timed based on the physiological stage of the Poa annua, specifically at the "boot stage" before seedheads emerge.[8][9]

-

Application Procedure:

-

Calibrate the sprayer prior to application.

-

On the day of application, ensure the turfgrass foliage is dry.

-

Apply the treatments evenly across the designated plots.

-

To minimize drift, avoid application in windy conditions.

-

Do not irrigate the plots for at least 24 hours after application to allow for adequate foliar absorption.

-

Data Collection and Evaluation

-

Seedhead Suppression: Visually assess the percentage of seedhead cover in each plot at regular intervals (e.g., semi-weekly) following treatment.[4] This can be done by visual estimation or using a grid method for more quantitative analysis.[4] Calculate the percent seedhead suppression relative to an untreated control.

-

Turfgrass Quality: Visually rate the turfgrass quality on a scale of 1 to 9, where 1 represents dead turf, 9 represents ideal turf, and a rating below 6 is typically considered unacceptable.[4][7]

-

Phytotoxicity: Visually assess turfgrass injury or discoloration on a scale of 1 to 9, where 1 is no injury and 9 is complete phytotoxicity, or on a 0 to 10 scale where 10 indicates dead turf.[4][7]

-

Data Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound treatment studies.

This compound Mode of Action

Caption: Simplified mode of action for this compound in Poa annua.

References

- 1. gsrpdf.lib.msu.edu [gsrpdf.lib.msu.edu]

- 2. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 3. agriarticles.com [agriarticles.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. media.clemson.edu [media.clemson.edu]

- 6. Verdure: Winter applications for spring Poa annua seedhead suppression? - GCMOnline.com [gcmonline.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Winter Refresher: Using Plant Growth Regulators for Annual Bluegrass Seedhead Suppression and Understanding Growing Degree Day Models. Part II. - Genesis Distribution [genesisdistribution.com]

- 9. Annual Bluegrass Seedhead Suppression – Center for Turfgrass Science [turf.rutgers.edu]

Application Notes: Mitigating Mefluidide Phytotoxicity in Bentgrass with Iron Tank-Mixing

Introduction

Mefluidide is a plant growth regulator (PGR) commonly used in turfgrass management, particularly for the suppression of seedheads in annual bluegrass (Poa annua) on golf course fairways and greens. While effective, this compound applications can sometimes lead to phytotoxicity in desirable turfgrass species like creeping bentgrass (Agrostis stolonifera), manifesting as discoloration, thinning, and reduced turf quality.[1] Research and field observations have indicated that tank-mixing this compound with an iron source, such as ferrous sulfate (B86663), can significantly reduce these phytotoxic effects and improve overall turfgrass appearance.[2]